Cas no 159634-54-5 (Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl-)

Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl- structure
159634-54-5 structure
Productnaam:Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl-
CAS-nummer:159634-54-5
MF:C28H38N4O4S
MW:526.690725803375
CID:169863
PubChem ID:196958

Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl- Chemische en fysische eigenschappen

Naam en identificatie

    • Propanamide,2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl-
    • 2-amino-2-methyl-N-[(2R)-1-(1-methylsulfonylspiro[2H-indole-3,4'-piperidine]-1'-yl)-1-oxo-5-phenylpentan-2-yl]propanamide
    • Propanamide, 2-amino-N-[(1R)-1-[[1,2-dihydro-1-(methylsulfonyl)spiro[3H-indole-3,4'-piperidin]-1'-yl]carbonyl]-4-phenylbutyl]-2-methyl-
    • L-163,255
    • SCHEMBL5015356
    • AKOS040752293
    • L-163255
    • L 163,255
    • L 163255
    • N-(1-(1,2-Dihydro-1-methanesulfonylspiro(3H-indole-3,4'-piperidine-1'-yl)carbonyl)-4-phenylbutyl)-2-amino-2-methylpropanamide hydrochloride
    • PD161188
    • DTXSID50166701
    • 159634-54-5
    • CHEMBL107751
    • Inchi: InChI=1S/C28H38N4O4S/c1-27(2,29)26(34)30-23(14-9-12-21-10-5-4-6-11-21)25(33)31-18-16-28(17-19-31)20-32(37(3,35)36)24-15-8-7-13-22(24)28/h4-8,10-11,13,15,23H,9,12,14,16-20,29H2,1-3H3,(H,30,34)
    • InChI-sleutel: BKQCTMOROFZQNH-UHFFFAOYSA-N
    • LACHT: C1=CC=C(CCCC(C(N2CCC3(CN(S(=O)(C)=O)C4=CC=CC=C34)CC2)=O)NC(C(N)(C)C)=O)C=C1

Berekende eigenschappen

  • Exacte massa: 526.26164
  • Monoisotopische massa: 526.261376
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 2
  • Aantal waterstofbondacceptatoren: 6
  • Zware atoomtelling: 37
  • Aantal draaibare bindingen: 8
  • Complexiteit: 917
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 1
  • Ongedefinieerd atoomstereocentrumaantal: 0
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • Topologisch pooloppervlak: 121
  • XLogP3: 2.6

Experimentele eigenschappen

  • Dichtheid: 1.28
  • Kookpunt: °Cat760mmHg
  • Vlampunt: °C
  • Brekindex: 1.627
  • PSA: 112.81

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